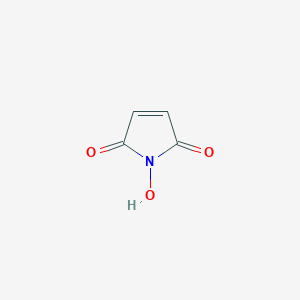

N-Hydroxymaleimide

描述

Structure

3D Structure

属性

IUPAC Name |

1-hydroxypyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXKULRFRATXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197434 | |

| Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4814-74-8 | |

| Record name | N-Hydroxymaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4814-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004814748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Hydroxymaleimide: A Technical Guide for Researchers

CAS Number: 4814-74-8

N-Hydroxymaleimide (NHM) is a versatile organic compound that plays a crucial role in various scientific disciplines, particularly in the realms of bioconjugation, polymer chemistry, and drug development.[1] Its unique chemical structure, featuring a reactive maleimide (B117702) group and an N-hydroxy functionality, allows for specific and efficient covalent bond formation, making it an invaluable tool for researchers and scientists. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.

Core Properties of this compound

This compound is a white to off-white crystalline powder with a molecular weight of 113.07 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4814-74-8 | [1][2][3] |

| Molecular Formula | C4H3NO3 | [1][3] |

| Molecular Weight | 113.07 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 130 - 133 °C (decomposes) | [1][4] |

| Solubility | Sparingly soluble in water. | [2] |

| Purity | ≥ 97% (HPLC) | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride. The following protocol provides a general procedure for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic anhydride

-

Hydroxylamine hydrochloride

-

Anhydrous ether

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

Formation of Maleanilic Acid Intermediate: Dissolve maleic anhydride in anhydrous ether. To this solution, add a solution of hydroxylamine hydrochloride in ether dropwise with stirring. A thick suspension will form. Continue stirring at room temperature for 1 hour. Cool the mixture in an ice bath and collect the resulting cream-colored powder by suction filtration. This intermediate product can be used in the next step without further purification.

-

Cyclization to this compound: In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate. Add the intermediate product from the previous step to this mixture. Heat the suspension on a steam bath with swirling for approximately 30 minutes until the solid dissolves.

-

Precipitation and Purification: Cool the reaction mixture to near room temperature in a cold water bath. Pour the cooled solution into ice water to precipitate the this compound. Collect the precipitate by suction filtration and wash it thoroughly with ice-cold water, followed by a wash with petroleum ether. The crude product can be further purified by recrystallization from a suitable solvent such as cyclohexane (B81311) to yield canary-yellow needles.

Applications in Bioconjugation

The maleimide group of this compound exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specific reaction forms a stable thioether bond, making this compound and its derivatives excellent reagents for bioconjugation.

Thiol-Maleimide Reaction Mechanism

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This reaction is most efficient at a pH range of 6.5-7.5. Above pH 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine (B10760008) residues.

Experimental Protocol: Antibody Labeling with a Maleimide-Functionalized Dye

This protocol outlines a general procedure for labeling an antibody with a fluorescent dye containing a maleimide group.

Materials:

-

Antibody solution (e.g., IgG)

-

Maleimide-activated fluorescent dye

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

-

Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer.

-

Drug-Linker Preparation: Dissolve the maleimide-activated dye in a compatible solvent like DMSO to a known concentration.

-

Conjugation Reaction: Add the dissolved maleimide-dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Quenching: Add the quenching reagent to a final concentration of approximately 1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

-

Purification: Purify the antibody-dye conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column.

-

Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL), which is the average number of dye molecules per antibody.

Applications in Polymer Chemistry

This compound is a valuable monomer and intermediate in the synthesis of functional polymers.[1] Its incorporation into polymer chains can introduce reactive sites for subsequent modification or crosslinking, enhancing properties such as thermal stability and mechanical strength.[1] For instance, copolymers of this compound and styrene (B11656) can be prepared and find use in various material applications.

Conclusion

This compound is a cornerstone reagent for chemical biologists, medicinal chemists, and material scientists. Its well-defined reactivity, particularly the selective reaction of its maleimide group with thiols, provides a robust and reliable method for the covalent modification of biomolecules and the synthesis of advanced polymeric materials. The experimental protocols and fundamental principles outlined in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of this compound in their work.

References

- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Hydroxymaleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of N-Hydroxymaleimide, a pivotal reagent in bioconjugation and materials science. Detailed experimental protocols, tabulated analytical data, and workflow visualizations are presented to facilitate its practical application in research and development.

Introduction

This compound (NHM) is a reactive chemical compound featuring a maleimide (B117702) ring functionalized with a hydroxyl group on the nitrogen atom. This unique structure imparts valuable properties, making it a significant building block in organic synthesis. The maleimide group is an excellent Michael acceptor, enabling covalent bond formation with thiols, a reaction widely exploited in bioconjugation for labeling proteins and other biomolecules. The N-hydroxy moiety can be further functionalized, expanding its utility in the development of novel polymers and therapeutic agents. This compound is particularly noted for its role in creating targeted drug delivery systems and enhancing the thermal stability and mechanical strength of polymers.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from readily available precursors: maleic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride. The reaction proceeds through the formation of an intermediate, N-hydroxymaleamic acid, which is subsequently cyclized to yield the final product.

Synthesis Pathway

The synthesis pathway can be visualized as a two-step process: nucleophilic acyl substitution to form the amic acid intermediate, followed by a dehydration-cyclization reaction.

Caption: Synthesis of this compound from Maleic Anhydride.

Experimental Protocol

This protocol details the synthesis of this compound from maleic anhydride and hydroxylamine hydrochloride.

Materials:

-

Maleic Anhydride

-

Hydroxylamine Hydrochloride

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic Anhydride

-

Sodium Acetate (B1210297)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

Procedure:

Step 1: Formation of N-Hydroxymaleamic Acid

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in anhydrous THF (approximately 10 volumes).

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.05 eq) and triethylamine (1.1 eq) in THF. The triethylamine is added to generate the free hydroxylamine base in situ.

-

Cool the maleic anhydride solution to 0 °C in an ice bath.

-

Slowly add the hydroxylamine/triethylamine solution to the cooled maleic anhydride solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The formation of the N-hydroxymaleamic acid intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure using a rotary evaporator to yield the crude N-hydroxymaleamic acid, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

To the crude N-hydroxymaleamic acid, add acetic anhydride (2.0-3.0 eq) and a catalytic amount of sodium acetate (0.1 eq).

-

Heat the mixture to 50-60 °C and stir for 1-2 hours. The progress of the cyclization can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white crystalline solid.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₃NO₃ | |

| Molecular Weight | 113.07 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 130 - 133 °C (decomposes) | |

| CAS Number | 4814-74-8 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is characterized by a singlet for the two equivalent vinyl protons and a broad singlet for the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 2H | -CH=CH- |

| ~10.0 (variable) | Broad Singlet | 1H | N-OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show two distinct signals for the carbonyl carbons and the vinyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~135 | -CH=CH- |

FTIR (Fourier-Transform Infrared Spectroscopy)

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 (broad) | O-H stretch |

| ~1700 (strong) | C=O stretch (imide) |

| ~1600 | C=C stretch |

| ~1000 | N-O stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Assignment |

| 113.02 | [M]⁺ (Molecular Ion) |

| 114.03 | [M+H]⁺ (in ESI-MS) |

Applications in Bioconjugation

A primary application of this compound and its derivatives is in bioconjugation, particularly for the labeling of proteins and other biomolecules. The maleimide group reacts specifically and efficiently with the thiol group of cysteine residues under mild conditions to form a stable thioether bond.

Maleimide-Thiol Conjugation Workflow

The following diagram illustrates the typical workflow for labeling a protein with a maleimide-functionalized molecule.

Caption: Workflow for Protein Labeling via Maleimide-Thiol Conjugation.

This reaction is highly specific for thiols at a pH range of 6.5-7.5, which is advantageous for working with sensitive biological samples. The stability of the resulting thioether linkage makes maleimide chemistry a robust method for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. Store the compound at room temperature under an inert atmosphere to prevent degradation.

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry, biology, and medicine. Its straightforward synthesis and the specific reactivity of the maleimide group make it an essential tool for a wide range of applications, from fundamental protein studies to the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to enable the effective synthesis and utilization of this compound in the laboratory.

N-Hydroxymaleimide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: N-Hydroxymaleimide (NHM) is a versatile reagent increasingly utilized in bioconjugation, polymer chemistry, and drug development. Its unique reactivity, particularly towards thiol groups, makes it a valuable tool for creating stable linkages in various applications. However, a thorough understanding of its solubility and stability is paramount for its effective and reliable use in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and a visualization of its key reaction pathway.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃NO₃ | [1][2] |

| Molecular Weight | 113.07 g/mol | [1][2] |

| Appearance | White to off-white or yellow-brown crystalline powder | [2][3] |

| Melting Point | 148 - 151 °C (decomposes) | [3] |

| CAS Number | 4814-74-8 | [1][2] |

Solubility of this compound

Aqueous Solubility: this compound is reported to be "very soluble" in water[3]. This high aqueous solubility is advantageous for bioconjugation reactions performed in aqueous buffer systems.

Solubility in Organic Solvents: While specific data for this compound is limited, the solubility of related N-hydroxy compounds, such as N-hydroxyphthalimide and N-hydroxysuccinimide, can offer insights.

-

N-Hydroxyphthalimide is soluble in organic solvents like acetic acid, ethyl acetate, and acetonitrile[4].

-

N-Hydroxysuccinimide is soluble in water (50 mg/ml), DMSO (100 mM), methanol, and acetone (B3395972) (50 mg/ml), and is also soluble in DMF[5].

Based on this, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as in some polar protic solvents like ethanol (B145695) and methanol. For nonpolar solvents, solubility is expected to be limited.

Table of Expected Qualitative Solubility of this compound:

| Solvent | Expected Solubility | Rationale/Supporting Data |

| Water | Very Soluble | Direct qualitative data available[3]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | High solubility of structurally similar N-hydroxysuccinimide[5]. |

| Dimethylformamide (DMF) | Soluble | High solubility of structurally similar N-hydroxysuccinimide[5]. |

| Methanol | Soluble | Good solubility of structurally similar N-hydroxysuccinimide[5]. |

| Ethanol | Soluble | Good solubility of structurally similar N-hydroxysuccinimide. |

| Acetone | Soluble | Good solubility of structurally similar N-hydroxysuccinimide[5]. |

| Acetonitrile (B52724) | Soluble | Good solubility of structurally similar N-hydroxyphthalimide[4]. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Lower polarity compared to the other solvents listed. |

| Toluene | Sparingly Soluble to Insoluble | Nonpolar solvent. |

| Hexane | Insoluble | Nonpolar solvent. |

Stability of this compound

The stability of the maleimide (B117702) group is a critical factor, particularly in aqueous solutions where it is susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature.

Hydrolytic Stability: The maleimide ring can undergo hydrolysis, leading to the formation of a non-reactive maleamic acid derivative. This reaction is pH-dependent.

-

Acidic Conditions (pH < 6): The maleimide ring is relatively stable.

-

Neutral to Alkaline Conditions (pH ≥ 7): The rate of hydrolysis increases significantly with increasing pH. The reaction is catalyzed by hydroxide (B78521) ions.

Kinetic studies on N-alkylmaleimides, which are structurally similar to this compound, reveal that the hydrolysis follows pseudo-first-order kinetics. The rate of hydrolysis is proportional to the concentration of both the N-alkylmaleimide and the hydroxide ion in the pH range of 7 to 9. Below pH 4, the rate of hydrolysis is independent of pH.

Thermal Stability: this compound has a melting point of 148-151 °C, at which it decomposes[3]. For solutions, elevated temperatures will accelerate the rate of hydrolysis, especially at neutral and alkaline pH.

Table of Factors Affecting this compound Stability:

| Factor | Effect on Stability | Recommendations for Handling and Storage |

| pH | Less stable at neutral to alkaline pH due to hydrolysis. More stable in acidic conditions. | For applications requiring stability in solution, maintain a pH below 6.5. Prepare solutions fresh before use, especially if the pH is neutral or alkaline. |

| Temperature | Increased temperature accelerates hydrolysis. | Store stock solutions at low temperatures (e.g., 2-8 °C) for short-term storage. For long-term storage, store as a solid in a cool, dry place. Avoid prolonged heating of solutions. |

| Moisture | As a solid, it is sensitive to moisture, which can lead to hydrolysis. | Store the solid compound under an inert atmosphere and protect from moisture. |

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample at high speed.

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in units such as mg/mL or mol/L.

Determination of Stability (HPLC-Based Method)

This protocol allows for the monitoring of this compound degradation over time under specific conditions.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 5, 7.4, 9)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Constant temperature incubator or water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or water, depending on the final desired concentration and buffer compatibility).

-

Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.

-

Incubate the reaction solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

-

If necessary, quench the degradation reaction by, for example, adding an acid to lower the pH.

-

Immediately analyze the samples by HPLC. The HPLC method should be capable of separating the intact this compound from its degradation products.

-

Quantify the peak area of the intact this compound at each time point.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

Mandatory Visualization

Thiol-Maleimide Michael Addition Reaction

The following diagram illustrates the reaction mechanism of this compound with a thiol-containing molecule (R-SH), such as the amino acid cysteine, to form a stable thioether bond. This is a crucial reaction in bioconjugation.

Caption: Thiol-Maleimide Michael Addition Reaction.

Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs or local paths for the chemical structures if rendering this diagram with a tool that supports image inclusion. For a pure DOT language representation without external images:

Caption: Workflow of Thiol-Maleimide Conjugation.

Conclusion

This compound is a valuable reagent for researchers and drug development professionals. Its high aqueous solubility and predictable reactivity with thiols make it well-suited for bioconjugation applications. However, users must be mindful of its limited stability in neutral to alkaline aqueous solutions and take appropriate precautions to mitigate hydrolysis. By understanding the solubility and stability profiles outlined in this guide, researchers can optimize their experimental conditions to ensure the successful and reproducible use of this compound.

References

The Fundamental Reactivity of N-Hydroxymaleimide with Thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a critical technique in modern biotechnology and pharmaceutical development. Among the various chemical strategies, the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group is prominent due to its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the fundamental reactivity of N-Hydroxymaleimide with thiols, including its underlying chemistry, factors influencing the reaction, detailed experimental protocols, and its pivotal role in the development of targeted therapeutics.

Core Chemistry: The Michael Addition Reaction

The reaction between a maleimide, such as this compound, and a thiol proceeds via a Michael addition mechanism.[1] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond.[1] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it ideal for selectively modifying cysteine residues in proteins and peptides.[1] The reaction is considered a type of "click chemistry" due to its efficiency and specificity.[2]

The general mechanism can be visualized as follows:

Caption: Michael addition of a thiol to this compound.

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.

| Parameter | Optimal Range/Condition | Rationale and Considerations |

| pH | 6.5 - 7.5 | In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing the competing reaction with amines.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Below pH 6.5, the reaction rate decreases due to protonation of the thiol.[3] Above pH 7.5, the reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive.[2] |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed overnight at 4°C for sensitive proteins or for 30 minutes to 2 hours at room temperature for faster kinetics.[3] |

| Solvent | Aqueous buffers (Phosphate, Tris, HEPES), DMF, DMSO | The reaction proceeds well in aqueous, buffered solutions.[3] Organic solvents like DMF and DMSO can also be used, and polar solvents can catalyze the reaction by promoting the formation of the thiolate anion.[2] |

| Reactant Concentration & Molar Ratio | 10-20 fold molar excess of maleimide | A molar excess of the maleimide-functionalized reagent is generally used to drive the reaction to completion.[3][4] |

| Presence of Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | If cysteine residues in a protein are forming disulfide bonds, a reducing agent like TCEP is required to free up the thiol groups for reaction. TCEP is preferred over DTT (dithiothreitol) as excess DTT must be removed before adding the maleimide.[4] |

Potential Side Reactions and Considerations

While the maleimide-thiol reaction is highly selective, there are potential side reactions that researchers should be aware of:

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1] It is recommended to use freshly prepared maleimide solutions and work within the optimal pH range of 6.5-7.5 to minimize hydrolysis.[1][5]

-

Thiazine (B8601807) Rearrangement: A notable side reaction can occur with peptides containing an unprotected N-terminal cysteine. This involves the nucleophilic attack of the N-terminal amine on the succinimide (B58015) ring, leading to a thiazine rearrangement.[6] This side reaction is pH-dependent, with the rate increasing at higher pH.[6][7] Performing the conjugation at a lower pH (around 5) or acetylating the N-terminal cysteine can prevent this rearrangement.[6]

-

Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can react with other nucleophiles such as the amino groups of lysine and histidine side chains.[8]

-

Isomerization: The reaction between L-cysteine and a maleimide derivative has been shown to generate two tautomeric products.[9]

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation to a Protein

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.[3][4]

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized reagent

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

-

(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching Reagent: Free cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[4]

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[4]

-

Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized reagent in an anhydrous solvent like DMSO or DMF.[4]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[3][4] Add the maleimide solution dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] Protect from light if using a fluorescent maleimide.

-

Quenching: Quench any unreacted maleimide by adding a free thiol such as cysteine or β-mercaptoethanol.

-

Purification: Remove excess maleimide reagent and other small molecules by size-exclusion chromatography or dialysis.

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Quantification of Free Thiols using Ellman's Reagent

To determine the efficiency of the conjugation reaction, the number of free sulfhydryl groups can be quantified before and after the reaction using Ellman's reagent (DTNB).[3]

Materials:

-

Ellman's Reagent Solution (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Reaction Buffer (as above)

-

Protein sample (before and after conjugation)

-

Cysteine standards of known concentrations

Procedure:

-

Sample Preparation: Dilute the protein samples and cysteine standards in the reaction buffer.

-

Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the buffer and Ellman's Reagent.

-

Incubation: Incubate for 15 minutes at room temperature.

-

Measurement: Measure the absorbance at 412 nm.

-

Quantification: Create a standard curve by plotting the absorbance of the cysteine standards against their known concentrations. Use this curve to determine the concentration of free thiols in the protein samples.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1]

The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody.[1] This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.

Conclusion

The reaction between this compound and thiols is a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, influencing factors, and potential side reactions is essential for its successful application. By carefully controlling the experimental parameters, researchers can effectively utilize this chemistry to create novel therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. youtube.com [youtube.com]

- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the N-Hydroxymaleimide Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-Hydroxymaleimide (NHM) in bioconjugation. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemistry, kinetics, and practical application of this important bioconjugation reagent. This guide covers the core reaction mechanism, stability considerations, detailed experimental protocols, and analytical methods for characterization, supplemented with quantitative data and illustrative diagrams.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The primary mechanism of action for this compound in bioconjugation is its highly specific and efficient reaction with sulfhydryl (thiol) groups, predominantly found in the side chains of cysteine residues within proteins and peptides. This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the maleimide-containing molecule to the biomolecule.

The reaction is most efficient in the pH range of 6.5-7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide (B117702) ring. The reaction proceeds rapidly at room temperature and does not require a catalyst.[1]

Below is a diagram illustrating the fundamental thiol-maleimide conjugation reaction.

Caption: Thiol-Maleimide Michael Addition Reaction.

Stability of the Maleimide-Thiol Adduct

While the thioether bond formed is generally stable, the succinimide (B58015) ring of the maleimide-thiol adduct can be susceptible to two primary degradation pathways: retro-Michael reaction and hydrolysis.

-

Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, leading to the dissociation of the conjugate. This process is more likely to occur in the presence of other thiols, such as glutathione, which is abundant in the intracellular environment. This can lead to thiol exchange, where the conjugated molecule is transferred to another thiol-containing species, potentially compromising the efficacy and safety of a bioconjugate like an antibody-drug conjugate (ADC).

-

Hydrolysis: The succinimide ring can undergo hydrolysis, which opens the ring to form a succinamic acid derivative. This hydrolysis reaction is generally slower than the retro-Michael reaction but is an important consideration for the long-term stability of the conjugate. Interestingly, hydrolysis of the succinimide ring can be advantageous as it renders the thioether linkage more stable and less susceptible to the retro-Michael reaction.[2] Some "next-generation maleimides" are designed to promote this hydrolysis step to create more stable conjugates.

The stability of the maleimide-thiol adduct is influenced by factors such as pH, temperature, and the specific structure of the maleimide reagent.

Quantitative Data on Reaction Kinetics and Stability

Precise kinetic and stability data for this compound itself are not extensively available in publicly accessible literature. However, the data for structurally similar maleimide compounds provide a reliable reference for understanding its behavior. The following tables summarize representative quantitative data for maleimide bioconjugation reactions.

Table 1: Representative Reaction Kinetics of Maleimide-Thiol Conjugation

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (k) | 10² - 10³ M⁻¹s⁻¹ | pH 7.0, 25°C | General literature |

| Reaction Half-life (t½) at 1 mM thiol | 1 - 10 minutes | pH 7.0, 25°C | Calculated |

| Optimal pH Range | 6.5 - 7.5 | - | [1] |

Table 2: Representative Stability of Maleimide-Thiol Adducts

| Degradation Pathway | Half-life (t½) | Conditions | Reference |

| Retro-Michael Reaction (in presence of 10 mM Glutathione) | 20 - 80 hours | pH 7.4, 37°C | [3] |

| Succinimide Ring Hydrolysis | 24 - 72 hours | pH 8.0, 37°C | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound bioconjugation, focusing on the preparation of an antibody-drug conjugate (ADC).

General Workflow for Antibody-Drug Conjugation

The following diagram outlines the typical workflow for creating an ADC using a maleimide-based linker.

Caption: Experimental workflow for ADC preparation.

Detailed Protocol for Antibody Conjugation

This protocol describes the conjugation of a thiol-containing payload to an antibody.

Materials:

-

Antibody (e.g., IgG)

-

This compound activated payload

-

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Reagent: N-acetylcysteine or L-cysteine

-

Purification column (e.g., Size-Exclusion Chromatography - SEC)

-

Anhydrous DMSO or DMF

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the conjugation buffer to a final concentration of 5-10 mg/mL.

-

If the antibody does not have free thiols, it may be necessary to reduce interchain disulfide bonds. Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

-

-

Preparation of this compound-Payload Solution:

-

Immediately before use, dissolve the this compound activated payload in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved NHM-payload to the antibody solution while gently stirring.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide groups, add a final concentration of 1 mM N-acetylcysteine or L-cysteine.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the resulting ADC using SEC to remove unreacted payload, quenching reagent, and any aggregated protein.

-

Collect fractions corresponding to the monomeric ADC.

-

Analytical Methods for Characterization

Thorough characterization of the bioconjugate is crucial to ensure its quality, efficacy, and safety. The following diagram and table summarize the key analytical techniques.

Caption: Analytical methods for ADC characterization.

Table 3: Key Analytical Techniques for ADC Characterization

| Technique | Purpose | Information Obtained |

| UV-Vis Spectroscopy | Quantify protein and drug concentration. | Drug-to-Antibody Ratio (DAR).[5] |

| Mass Spectrometry (MS) | Confirm covalent bond formation and determine mass. | Confirmation of conjugation, precise DAR, and identification of conjugation sites.[6] |

| SDS-PAGE | Assess purity and confirm conjugation. | Purity of the conjugate, presence of unconjugated antibody, and estimation of molecular weight shift.[1] |

| Hydrophobic Interaction Chromatography (HIC) | Separate species with different drug loads. | Distribution of drug-loaded species (e.g., DAR 0, 2, 4, etc.).[5] |

| Size-Exclusion Chromatography (SEC) | Separate molecules based on size. | Quantify the amount of aggregation in the conjugate preparation.[6] |

Conclusion

This compound and other maleimide derivatives are powerful tools for bioconjugation due to their high specificity for thiols and efficient reaction kinetics under mild conditions.[1] A thorough understanding of the reaction mechanism, potential side reactions, and stability of the resulting thioether linkage is critical for the successful design and development of robust and effective bioconjugates. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting field. The use of next-generation maleimides that promote succinimide ring hydrolysis can further enhance the stability of the conjugate, a crucial factor for in vivo applications.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. broadpharm.com [broadpharm.com]

- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State-of-the-Art MS Methods for Structural Assessment of mAbs and ADCs: From the Research Lab to Routine Characterization | Quality Assistance [quality-assistance.com]

An In-depth Technical Guide to N-Hydroxymaleimide for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Versatile Reagent in Modern Chemistry and Bioconjugation

N-Hydroxymaleimide (NHM) is a heterocyclic organic compound that has emerged as a pivotal reagent in a multitude of applications, ranging from polymer chemistry to the development of sophisticated biopharmaceuticals. Its unique chemical architecture, featuring a reactive maleimide (B117702) moiety coupled with an N-hydroxy group, imparts a distinct reactivity profile that makes it an invaluable tool for chemical biologists, materials scientists, and medicinal chemists. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, quantitative data on its reactivity and stability, detailed experimental protocols, and insights into its key reaction mechanisms.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The maleimide group is a five-membered ring containing a carbon-carbon double bond that is highly susceptible to nucleophilic attack, a feature central to its utility in bioconjugation. The N-hydroxy group can be functionalized to create a variety of derivatives with tailored reactivity and solubility.

| Property | Value | Reference |

| CAS Number | 4814-74-8 | |

| Molecular Formula | C₄H₃NO₃ | |

| Molecular Weight | 113.07 g/mol | |

| Melting Point | 130-133 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥ 97% (HPLC) |

Quantitative Data: Reactivity, Stability, and Solubility

A thorough understanding of the quantitative aspects of this compound's behavior is critical for its effective application in research and development.

Reactivity with Thiols

The reaction of the maleimide group with a thiol (sulfhydryl) group, typically from a cysteine residue in a protein, is the cornerstone of its application in bioconjugation. This reaction proceeds via a Michael addition mechanism to form a stable thioether bond. The rate of this reaction is highly dependent on pH, as the deprotonated thiolate anion is the reactive species.

Stability and Hydrolysis

The stability of the maleimide ring, particularly its susceptibility to hydrolysis, is a critical consideration. The hydrolysis of the maleimide ring leads to the formation of a maleamic acid derivative, which is unreactive towards thiols. The rate of hydrolysis is significantly influenced by the substituent on the nitrogen atom and the pH of the medium.

A study on the hydrolysis of various N-alkylmaleimides demonstrated that the rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9.[2] Electron-withdrawing groups on the N-substituent can increase the rate of hydrolysis. For instance, N-phenyl maleimides hydrolyze significantly faster than N-alkyl maleimides at physiological pH.[3]

The thioether bond formed after conjugation is generally stable; however, it can undergo a retro-Michael reaction, especially in the presence of other thiols.[4] Hydrolysis of the succinimide (B58015) ring of the thioether adduct can occur, and this ring-opened product is more stable and less susceptible to the retro-Michael reaction.[3]

| Compound | Condition | Half-life (t₁/₂) | Reference |

| N-phenyl maleimide | pH 7.4 | ~55 minutes | [3] |

| N-(p-fluorophenyl) maleimide | pH 7.4 | ~28 minutes | [3] |

Solubility

This compound is soluble in a range of organic solvents. While extensive quantitative solubility data is not available, its structural analogs provide a good indication of its solubility characteristics. N-Hydroxysuccinimide, a related compound, is soluble in water, dimethylformamide (DMF), and alcohols, but insoluble in cold ether.

Quantitative solubility data for this compound is not widely reported. The following table provides qualitative solubility information based on common laboratory practices.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Water | Sparingly Soluble |

| Methanol | Soluble |

| Dichloromethane (DCM) | Slightly Soluble |

| Diethyl Ether | Insoluble |

Key Applications and Reaction Mechanisms

This compound is a versatile reagent with applications spanning several scientific disciplines.

Bioconjugation

The primary application of this compound and its derivatives is in bioconjugation, where they are used to label proteins, peptides, and other biomolecules containing free thiol groups. The specificity of the maleimide-thiol reaction allows for site-specific modification, which is crucial in applications such as the development of antibody-drug conjugates (ADCs).

The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide ring. This is followed by protonation to yield the stable thioether adduct.

Polymer Chemistry

This compound can be used as a monomer or a functionalizing agent in polymer synthesis. Its derivatives can be copolymerized with other monomers to introduce reactive handles along the polymer backbone, which can then be used for post-polymerization modification, such as grafting of biomolecules or other polymers.

Drug Development

In the field of drug development, this compound derivatives are instrumental in the construction of ADCs. A bifunctional linker containing a maleimide group can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, where it can exert its therapeutic effect with high specificity, minimizing off-target toxicity.

Detailed Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride.

Materials:

-

Maleic anhydride

-

Hydroxylamine hydrochloride

-

Anhydrous sodium acetate (B1210297)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of maleic anhydride (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask.

-

Hydroxylamine hydrochloride (1 equivalent) and anhydrous sodium acetate (1 equivalent) are added to the solution.

-

The mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to remove unreacted maleic anhydride and acetic acid.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protein Labeling with an this compound Derivative

This protocol describes a general procedure for labeling a protein containing a free cysteine residue with a maleimide-functionalized fluorescent dye.

Materials:

-

Protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.2-7.4)

-

Maleimide-functionalized fluorescent dye

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein solution with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Remove the excess TCEP by buffer exchange using a desalting column or dialysis.

-

-

Dye Preparation:

-

Prepare a stock solution of the maleimide-functionalized dye (e.g., 10 mM) in anhydrous DMSO.

-

-

Labeling Reaction:

-

To the protein solution, add a 10-20 fold molar excess of the dye stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength) and using the Beer-Lambert law.

-

Conclusion

This compound and its derivatives are powerful tools in the arsenal (B13267) of chemists and biologists. Their unique reactivity, particularly the highly specific and efficient reaction with thiols, has cemented their importance in bioconjugation, polymer science, and the development of targeted therapeutics. A thorough understanding of their chemical properties, reactivity kinetics, and stability is paramount for their successful application. The protocols and mechanisms detailed in this guide provide a solid foundation for graduate students and seasoned researchers alike to harness the full potential of this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of N-Hydroxymaleimide in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxymaleimide (NHM) and its derivatives have emerged as pivotal building blocks in the realm of polymer chemistry, offering a versatile platform for the synthesis of functional and responsive materials. Their unique reactivity, particularly the maleimide (B117702) group's propensity for Michael addition and Diels-Alder reactions, has unlocked new avenues in bioconjugation, drug delivery, and the development of "smart" polymers. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound in polymer science, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.

Core Applications and Chemical Significance

This compound serves as a crucial intermediate in the synthesis of a wide array of functional polymers. The activated double bond of the maleimide ring readily reacts with nucleophiles, most notably thiols, in a highly selective manner under mild conditions. This "click" chemistry-like reactivity is the cornerstone of its widespread use in bioconjugation, enabling the site-specific attachment of polymers to proteins and peptides.[1] Furthermore, the maleimide group can act as a dienophile in thermally reversible Diels-Alder reactions, a property that is ingeniously exploited in the design of self-healing and thermo-responsive materials.[2] The N-hydroxy group, on the other hand, can be activated to form N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, facilitating the conjugation of polymers to various biomolecules and surfaces.[3]

Quantitative Data Summary

To provide a comparative overview, the following tables summarize key quantitative data extracted from various studies on polymers incorporating this compound and related structures.

Table 1: Mechanical Properties of Maleimide-Containing Polymers

| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Citation |

| Furan/Maleimide Polymer Network | 0.5 - 5.0 | 0.001 - 0.05 | 100 - 400 | [4] |

| PI Fibers with 30 mol% HAB | 2620 | 100.15 | - | [5] |

| PI Fibers with HBOA diamine | 4150 | 125.93 | - | [5] |

| PI Fibers with TFMB diamine | 2620 | 96.78 | - | [5] |

Table 2: Thermo-Responsive Behavior of N-Substituted Maleimide Copolymers

| Copolymer System | Comonomer | LCST (°C) | UCST (°C) | Measurement Conditions | Citation |

| MPEG-b-PCL | - | 52 | 23 - 32 | Aqueous solution | [6] |

| Poly(N-vinylimidazole-co-1-vinyl-2-(hydroxymethyl)imidazole) | N-vinylimidazole | - | 19 - 41 | Aqueous solution | [7] |

Table 3: Self-Healing Efficiency of Diels-Alder Based Polymers (Furan-Maleimide)

| Polymer System | Healing Conditions | Healing Efficiency (%) | Measurement Method | Citation |

| Epoxy resin with 20 pph bismaleimide | 150 °C for 5 min | ~85 (of initial load) | Tapered Double Cantilever Beam | [8] |

| Poly(2,5-furandimethylene succinate) with flexible bis-maleimide | Room Temperature (solvent assisted) | > 80 | Tensile Test | [9] |

| Polyurethane with furan/maleimide moieties | 130 °C for 30 min, then 50 °C for 12h | Qualitative (scratch test) | Micro-scratch Test | [10] |

| Diels-Alder Elastomers | Room Temperature for 24h | ~100 | Tensile Test | [4] |

Key Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental reaction mechanisms and a typical workflow for polymer synthesis and functionalization involving this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. mdpi.com [mdpi.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. amslaurea.unibo.it [amslaurea.unibo.it]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. One-component Diels–Alder based polyurethanes: a unique way to self-heal - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09898G [pubs.rsc.org]

An In-depth Technical Guide on the Safety and Handling of N-Hydroxymaleimide Powder

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxymaleimide is a reactive chemical compound extensively utilized in bioconjugation, polymer synthesis, and the development of antibody-drug conjugates (ADCs). Its utility is derived from the maleimide (B117702) group, which exhibits high reactivity towards thiols, enabling the site-specific modification of proteins and other biomolecules. However, the reactivity that makes this compound a valuable reagent also necessitates careful handling to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental considerations for this compound powder.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. Key properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₄H₃NO₃ | [1][2] |

| Molecular Weight | 113.07 g/mol | [1][2] |

| Appearance | Dark yellow to white/off-white crystalline powder | [1][2] |

| Melting Point | 129 - 134 °C (264.2 - 273.2 °F) | [1] |

| Solubility | Sparingly soluble in water. | [3] |

| Stability | Moisture and air sensitive. | [1] |

Hazard Identification and Safety Precautions

This compound powder is classified as a hazardous substance and requires stringent safety measures during handling and storage.

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound powder:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes that can cause severe eye damage.[1][4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact which can cause severe burns.[1][4] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges. | To prevent inhalation of the harmful dust.[1] |

Safe Handling and Storage

Due to its reactivity and hazardous nature, specific procedures must be followed when handling and storing this compound powder.

Handling:

-

Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

-

Avoid generating dust. Use appropriate tools for transferring the powder, such as a spatula.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4]

-

As the compound is air and moisture sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

First Aid Measures

In case of accidental exposure to this compound powder, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release and Disposal

Accidental Release:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, sweep up the spilled powder, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

Disposal:

Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1]

Experimental Protocols

This compound is a key reagent in bioconjugation, primarily through the thiol-maleimide reaction. This reaction is highly specific and efficient for linking molecules to cysteine residues in proteins.

General Protocol for Weighing and Dissolving this compound Powder

This protocol outlines the safe procedure for preparing a stock solution of this compound for use in experimental settings.

Materials:

-

This compound powder

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Analytical balance

-

Chemical fume hood

-

Appropriate glassware (e.g., vial with a screw cap)

-

Spatula

-

Full PPE

Procedure:

-

Preparation: Set up a clean and dry work area inside a chemical fume hood. Ensure all necessary equipment and reagents are within reach.

-

Tare Weighing: Place a clean, dry vial with its cap on the analytical balance and tare the balance to zero.

-

Transfer of Powder: Carefully transfer the desired amount of this compound powder into the tared vial using a clean spatula. Keep the container of the stock powder closed as much as possible to minimize exposure to air and moisture.

-

Weighing: Securely cap the vial and re-weigh it to determine the exact mass of the transferred powder.

-

Dissolution: In the chemical fume hood, add the appropriate volume of anhydrous DMF or DMSO to the vial to achieve the desired concentration.

-

Mixing: Cap the vial and vortex or sonicate until the powder is completely dissolved.

-

Storage of Solution: The prepared stock solution should be used immediately or stored under an inert atmosphere at -20°C for short periods.

Thiol-Maleimide Bioconjugation

The following is a generalized protocol for the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.

Methodology:

The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile and attacks the double bond of the maleimide ring. This forms a stable thioether linkage. The optimal pH for this reaction is between 6.5 and 7.5 to ensure the specific reaction with thiols over other nucleophilic groups like amines.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

This compound and its derivatives are crucial in the construction of ADCs. They serve as linkers to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. This targeted delivery system enhances the therapeutic window of the drug by minimizing systemic toxicity.

This technical guide provides a framework for the safe and effective use of this compound powder in a research and development setting. Adherence to these safety protocols and experimental considerations is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. Always consult the specific Safety Data Sheet (SDS) for the most up-to-date information before handling any chemical.

References

- 1. Synthesis of this compound and N-hydroxyitaconimide and their related derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. ehs.wisc.edu [ehs.wisc.edu]

- 3. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 4. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thiol-Reactive Maleimide Bioconjugation of Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of proteins using maleimide-based reagents. This technique is a cornerstone in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functionalized protein constructs. The protocols focus on the selective reaction of maleimides with sulfhydryl (thiol) groups of cysteine residues, forming stable thioether bonds.

Introduction to Maleimide (B117702) Bioconjugation

Maleimide-based bioconjugation is a widely utilized chemical method for site-specifically modifying proteins. The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl groups of cysteine residues within a specific pH range.[1][2][3] This specificity allows for a more controlled and homogenous conjugation compared to methods targeting more abundant residues like lysines.[3]

The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue attacks the double bond of the maleimide ring, resulting in a stable covalent thioether linkage.[4][5] While the term "N-Hydroxymaleimide" is not standard for a direct conjugating agent, N-hydroxysuccinimide (NHS) esters are frequently employed in heterobifunctional linkers (e.g., SMCC, MBS). In these cases, the NHS ester first reacts with primary amines (lysine residues) on one molecule, introducing a maleimide group that is then available to react with a thiol on a second molecule.[6][7]

Key advantages of maleimide chemistry include its high selectivity for thiols at neutral pH and the stability of the resulting conjugate.[1][3] However, potential drawbacks include the susceptibility of the maleimide group to hydrolysis at higher pH and the possibility of retro-Michael reactions, which can lead to dissociation of the conjugate, particularly in the presence of other thiols.[5][8][9]

Quantitative Data Summary

The efficiency and specificity of maleimide bioconjugation are influenced by several key parameters. The following tables summarize critical quantitative data derived from established protocols.

Table 1: Recommended Reaction Conditions for Maleimide Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH > 8.5, reactivity with amines increases, as does the rate of maleimide hydrolysis.[3][7] |

| Molar Excess of Maleimide Reagent | 10 to 20-fold | This is a general starting point and should be optimized for each specific protein and label.[1][10] |

| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[1][2][10] |

| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used to minimize protein degradation during longer incubation times.[1] |

| Reaction Time | 2 hours to overnight | Reaction is often complete within 2 hours, but overnight incubation at 4°C can be performed for convenience.[2][11] |

Table 2: Stability of Maleimide-Thiol Conjugate

| Condition | Stability Consideration | Reference |

| Hydrolysis of Maleimide | The maleimide ring can open via hydrolysis, rendering it unreactive. Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF.[1][8] | [1][8] |

| Retro-Michael Reaction | The thioether bond can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols (e.g., glutathione (B108866) in vivo). This can lead to the transfer of the label to other molecules. | [5] |

| pH Stability of Conjugate | The formed thioether bond is generally stable under physiological conditions (pH 7.4). | [1] |

Experimental Protocols & Methodologies

Diagram of the Maleimide-Thiol Reaction

Caption: Reaction of a protein thiol with a maleimide to form a stable conjugate.

Protocol 1: One-Step Labeling of a Thiol-Containing Protein

This protocol describes the direct conjugation of a maleimide-functionalized molecule (e.g., a fluorescent dye) to cysteine residues on a target protein.

Diagram of One-Step Labeling Workflow

Caption: Workflow for direct labeling of a protein with a maleimide reagent.

Materials:

-

Protein with accessible cysteine residues.

-

Thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5, degassed.[1][2]

-

Maleimide-functionalized reagent (e.g., fluorescent dye, biotin).

-

Anhydrous DMSO or DMF.

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction).

-

Purification system (e.g., size-exclusion chromatography column, dialysis tubing).

Procedure:

-

Protein Preparation: Dissolve the protein in degassed, thiol-free buffer to a concentration of 1-10 mg/mL.[1][10]

-

Disulfide Reduction (if necessary): If cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 20-30 minutes.[10][12] Note: TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent.[3][7] If using DTT, it must be removed by desalting before proceeding.[3][7]

-

Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[10]

-

Conjugation: While gently stirring, add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[1][10]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent dye.[12]

-

Purification: Remove unreacted maleimide reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against a suitable buffer.[12]

Protocol 2: Two-Step Labeling Using a Heterobifunctional Crosslinker (NHS-Ester-Maleimide)

This protocol is used to conjugate two different molecules, typically a protein containing lysines to a molecule containing a thiol.

Diagram of Two-Step Labeling Workflow

Caption: Two-step conjugation using an NHS-ester-maleimide crosslinker.

Materials:

-

Protein 1 (containing accessible primary amines, e.g., lysines).

-

Molecule 2 (containing an accessible thiol, e.g., a cysteine-containing peptide).

-

Heterobifunctional crosslinker (e.g., SMCC).

-

Amine-reactive buffer (e.g., PBS, pH 7.2-8.0).

-

Thiol-reactive buffer (e.g., PBS, pH 6.5-7.5).

Procedure: Step 1: Activation of Protein 1 with the Crosslinker

-

Dissolve Protein 1 in amine-reactive buffer.

-

Add the NHS-ester-maleimide crosslinker (e.g., SMCC) at a 10- to 20-fold molar excess.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess, unreacted crosslinker immediately using a desalting column equilibrated with thiol-reactive buffer. The resulting maleimide-activated protein is susceptible to hydrolysis and should be used immediately.

Step 2: Conjugation to Thiol-Containing Molecule 2

-

Immediately combine the purified maleimide-activated Protein 1 with Molecule 2 in the thiol-reactive buffer.

-